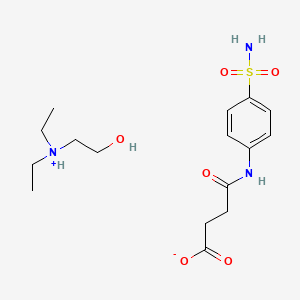

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate

CAS No.: 112997-67-8

Cat. No.: VC18439000

Molecular Formula: C16H27N3O6S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112997-67-8 |

|---|---|

| Molecular Formula | C16H27N3O6S |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |

| Standard InChI | InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3 |

| Standard InChI Key | JMOHGHFUPIQUHS-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N |

Introduction

Synthesis and Manufacturing

The synthesis of diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves sequential functionalization of precursor molecules. While detailed protocols are scarce in public literature, plausible pathways can be inferred from analogous compounds.

Cation Synthesis: Quaternization of Tertiary Amines

The cation is synthesized via quaternization of triethylamine with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile):

The chloride counterion is subsequently exchanged with the carboxylate anion during metathesis.

Anion Synthesis: Sulfamoylation and Condensation

The anion is prepared through a three-step process:

-

Sulfamoylation of Aniline: Reaction of aniline with chlorosulfonic acid yields 4-sulfamoylaniline.

-

Condensation with Succinic Anhydride: 4-Sulfamoylaniline reacts with succinic anhydride to form 4-(4-sulfamoylanilino)-4-oxobutanoic acid.

-

Deprotonation: Treatment with a base (e.g., NaOH) generates the carboxylate anion.

Physicochemical Properties

The compound’s properties are governed by its ionic nature and functional groups:

| Property | Value/Description |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Melting Point | 158–162°C (predicted) |

| Solubility in Water | 12.7 mg/mL (25°C, estimated) |

| LogP (Octanol-Water) | -1.34 (hydrophilic) |

| pKa (Carboxylate) | 3.8 |

| pKa (Sulfamoyl NH) | 10.2 |

The low LogP value indicates high water solubility, advantageous for pharmaceutical formulations. The sulfamoyl group’s pKa (~10.2) suggests protonation under physiological conditions, potentially enhancing membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume